molecular formula C10H6F4O2 B1273067 4-Allyl-2,3,5,6-tetrafluorobenzoic acid CAS No. 79538-02-6

4-Allyl-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1273067
CAS RN: 79538-02-6
M. Wt: 234.15 g/mol
InChI Key: INABVTWXXDFTOB-UHFFFAOYSA-N
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Description

The compound of interest, 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated benzoic acids and their derivatives, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of various fluorinated benzoic acids, such as tetrafluoroterephthalic acid and 4-sulpho-2,3,5,6-tetrafluorobenzoic acid, has been reported, indicating the interest in such compounds for their potential applications in creating new materials and chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different fluorinated precursors. For example, tetrafluoroterephthalic acid is synthesized by reacting tetrafluorobenzene with n-butyllithium followed by carbonation with CO2 . Similarly, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid is synthesized from pentafluorobenzoic acid through oxidation and subsequent reactions . These methods suggest that the synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid would likely involve a fluorinated benzoic acid precursor with subsequent functionalization to introduce the allyl group.

Molecular Structure Analysis

The molecular structures of related fluorinated benzoic acids have been determined using techniques such as X-ray crystallography. For instance, the structure of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . The crystal structure of tetrafluoroterephthalic acid reveals dimeric units as a characteristic feature . These findings highlight the complex and varied molecular geometries that fluorinated benzoic acids can adopt, which would be an important consideration in the analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids is demonstrated through various chemical reactions. For example, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid undergoes reactions with DMF/SOCl2, methanol, aniline, PCl5, and SF4 to yield a range of derivatives . These reactions indicate that the fluorinated benzoic acid core is versatile and can participate in different chemical transformations, which would be relevant for the study of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structures and the presence of fluorine atoms. For example, the solubility, thermal stability, and hydrogen bonding capabilities of tetrafluoroterephthalic acid have been studied, showing that it forms an extensive hydrogen bonding network in its hydrated crystal form . The presence of fluorine atoms can also affect the acidity, reactivity, and spectral properties, as seen in the NMR spectra analysis of various fluorinated benzo[b]thiophens . These properties would be crucial in understanding the behavior of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid in different environments and its potential applications.

Scientific Research Applications

1. Synthesis of Complexes with Photoluminescent Properties

  • Application Summary: This compound is used in the synthesis of molecular compounds and coordination polymers of Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ . These complexes have potential applications in the field of photoluminescence.
  • Methods of Application: A weighted sample of 4-allyl-2,3,5,6-tetrafluorobenzoic acid was added to a mixture of water and EtOH under stirring, and then a weighted sample of barium hydroxide was added to the resulting mixture .
  • Results or Outcomes: The prepared compounds were characterized by single-crystal XRD, powder XRD, IR spectroscopy, and CHN analysis . The photoluminescent properties of the 5Eu and 5Tb complexes were studied .

2. Pharmaceutical Intermediate

  • Application Summary: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid is used as a pharmaceutical intermediate .

3. Synthesis of Diterpenoid Analogs

  • Application Summary: 2,3,4,5-Tetrafluorobenzoic Acid, a compound similar to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, is used in the synthesis of diterpenoid analogs . These analogs have potential applications as antitumor compounds .

4. Preparation of Imidazolidine Derivatives

  • Application Summary: 2,3,5,6-Tetrafluorobenzaldehyde, a compound related to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, was used in the preparation of 1,3- bis (2,4,6-trimethylphenyl)-2- (2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2- (2,3,5,6-tetrafluorophenyl)imidazolidine .

5. Post-Synthetic Modification Reactions

  • Application Summary: Due to allylic substituents, compounds with the 4-Allyl-2,3,5,6-tetrafluorobenzoic acid anion can be possibly involved in post-synthetic modification reactions .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INABVTWXXDFTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381398
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2,3,5,6-tetrafluorobenzoic acid

CAS RN

79538-02-6
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Voronina, DS Yambulatov, AS Chistyakov… - Crystals, 2023 - mdpi.com
The influence of arene/perfluoroarene ratio on the structure and crystal packing of carboxylate and nitrate-carboxylate complexes of Cd, Cd-Tb and Cu was studied, using the following …
Number of citations: 3 www.mdpi.com

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